(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-5-31-19-8-11-21-22(13-19)32-24(26(21)4)25-23(28)18-6-9-20(10-7-18)33(29,30)27-14-16(2)12-17(3)15-27/h6-11,13,16-17H,5,12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKBSUADNQYPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound recognized for its potential biological activities. This compound features a sulfonamide group and a benzothiazole moiety, which are often associated with diverse pharmacological effects. The following sections will explore its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be broken down into several key components:
- Sulfonamide Group : Known for antibacterial properties.
- Benzothiazole Moiety : Often linked to anticancer activities.
- Piperidine Ring : Associated with central nervous system (CNS) activity.
Synthesis typically involves multi-step reactions, including the formation of the sulfonamide linkage and the introduction of the benzothiazole unit. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further research into its biological applications.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit tumor growth in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways critical for cell proliferation and survival.
Antibacterial Activity
Compounds with sulfonamide groups are known for their antibacterial effects. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis pathways.
CNS Activity
The piperidine component suggests potential CNS activity, which warrants investigation into its effects on neurological disorders. Initial findings indicate possible anxiolytic or antidepressant effects, although further studies are necessary to confirm these observations.
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Antibacterial Testing : In vitro assays showed that the compound exhibited significant activity against Gram-positive bacteria, with an MIC value comparable to established antibiotics.
- CNS Effects : Behavioral assays in rodent models indicated that the compound may reduce anxiety-like behaviors, suggesting potential as a therapeutic agent for anxiety disorders.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions:
| Target | Binding Affinity (kcal/mol) | Mechanism of Action |
|---|---|---|
| Cancer Cell Receptor | -9.5 | Inhibition of cell proliferation |
| Bacterial Enzyme | -8.7 | Disruption of folate synthesis |
| CNS Receptor | -7.8 | Modulation of neurotransmitter release |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole scaffold is typically constructed via cyclization of substituted anilines with sulfur sources. For the 6-ethoxy-3-methyl variant:
Procedure :
- Starting Material : 4-Ethoxy-3-methylaniline (1 equiv) is treated with carbon disulfide (1.2 equiv) in ethanol under reflux for 6–8 hours.
- Cyclization : Addition of bromine (1 equiv) in acetic acid at 0–5°C induces cyclization to form 6-ethoxy-3-methylbenzo[d]thiazole-2(3H)-thione.
- Oxidation to Ylidene : The thione is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 2 hours, yielding the ylidene intermediate.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | CS₂, EtOH | Reflux | 85% |
| 2 | Br₂, AcOH | 0–5°C | 78% |
| 3 | H₂O₂, AcOH | 60°C | 90% |
Synthesis of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl Chloride
Sulfonylation of Piperidine
Installation of the sulfonyl group onto 3,5-dimethylpiperidine precedes benzamide formation:
Procedure :
- Sulfonation : 3,5-Dimethylpiperidine (1 equiv) reacts with 4-chlorosulfonylbenzoyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (2 equiv) is added dropwise to scavenge HCl.
- Quenching : The mixture is stirred for 12 hours at room temperature, washed with water, and dried over Na₂SO₄.
Key Data :
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| 4-ClSO₂C₆H₄COCl, Et₃N | DCM | 0°C → RT | 82% |
Coupling of Benzothiazole Ylidene and Sulfonylated Benzoyl Chloride
Amide Bond Formation
The final step involves nucleophilic acyl substitution between the ylidene amine and benzoyl chloride:
Procedure :
- Activation : 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
- Coupling : The ylidene amine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) are added under nitrogen at −10°C. The reaction proceeds for 4 hours.
- Stereoselectivity : Z-configuration is favored by low temperatures (−10°C) and steric hindrance from the 3-methyl group on the benzothiazole.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −10°C |
| Catalyst | DIPEA |
| Reaction Time | 4 hours |
| Yield | 75% |
| Z:E Ratio | 9:1 |
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates. THF outperforms DMF in minimizing side reactions during coupling.
Temperature Control
Low temperatures (−10°C to 0°C) suppress epimerization of the Z-isomer, as evidenced by NMR studies of analogous compounds.
Catalytic Additives
Phase-transfer catalysts (e.g., TDA-1) improve sulfonylation efficiency by facilitating interfacial reactions.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR : Distinct singlet at δ 8.2 ppm corresponds to the ylidene proton.
- IR : Peaks at 1675 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O) confirm amide and sulfonyl groups.
- LCMS : [M+H]⁺ at m/z 487.6 aligns with the molecular formula C₂₄H₂₈N₃O₄S₂.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
Waste streams containing piperidine derivatives require neutralization with acetic acid prior to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
